

Commercial availability and suppliers of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-(3-
Compound Name:	Methoxyphenyl)cyclobutanecarbox
	ylic acid

Cat. No.: B1324362

[Get Quote](#)

In-depth Technical Guide: 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, with the CAS number 74205-43-9, is a synthetic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a cyclobutane ring attached to a methoxy-substituted phenyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The rigid cyclobutane scaffold allows for precise three-dimensional positioning of substituents, a desirable characteristic in the design of pharmacologically active agents. This guide provides a comprehensive overview of its commercial availability, potential synthetic approaches, and putative applications based on related structures.

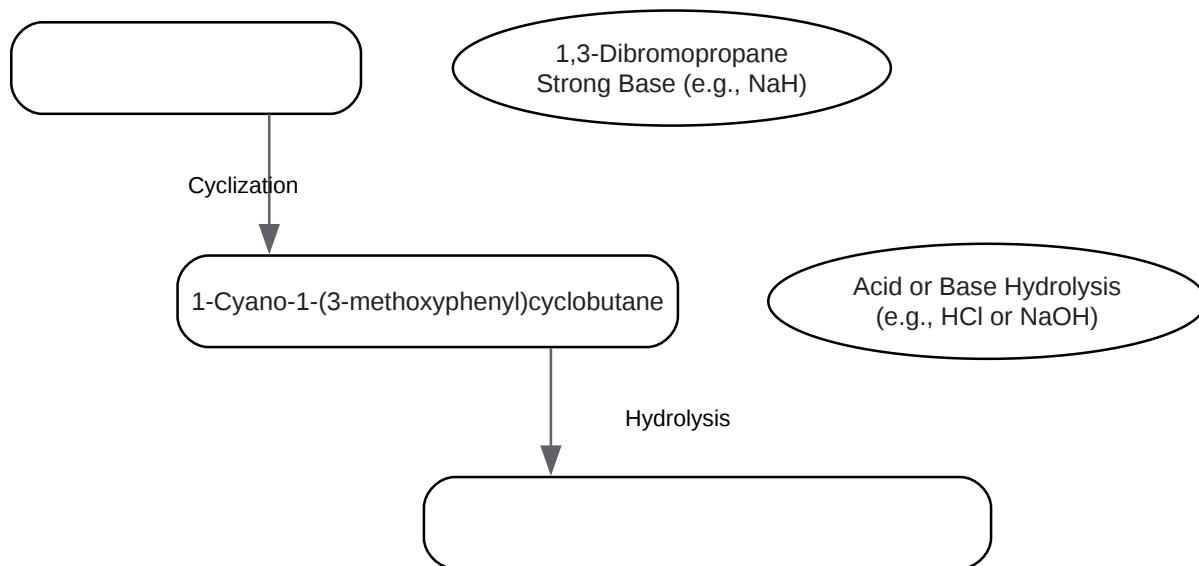
Physicochemical Properties

Property	Value
CAS Number	74205-43-9
Molecular Formula	C ₁₂ H ₁₄ O ₃
Molecular Weight	206.24 g/mol
Appearance	Varies by supplier (typically solid)
Purity	Typically ≥95%

Commercial Availability and Suppliers

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is available from a number of chemical suppliers, primarily for research and development purposes. The availability, purity, and pricing can vary significantly between suppliers. Below is a summary of representative commercial data.

Supplier	Purity	Available Quantities	Price (USD)
Apollo Scientific	≥95%	1g	~\$300 (£240.00) [1]
Leap Chem Co., Ltd.	Inquire	Inquire	Inquire
Amadis Chemical	Inquire	Inquire	Inquire
Alfa Chemistry	Inquire	Inquire	Inquire
Sigma-Aldrich	Inquire	Inquire	Inquire
Amatek Chemical	Inquire	0.25g, 1g, 5g	Inquire


Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** is not readily available in peer-reviewed literature, its synthesis can be logically inferred from established methods for analogous cyclobutane carboxylic acids. A plausible synthetic route would involve the construction of the cyclobutane ring followed by functional group manipulations.

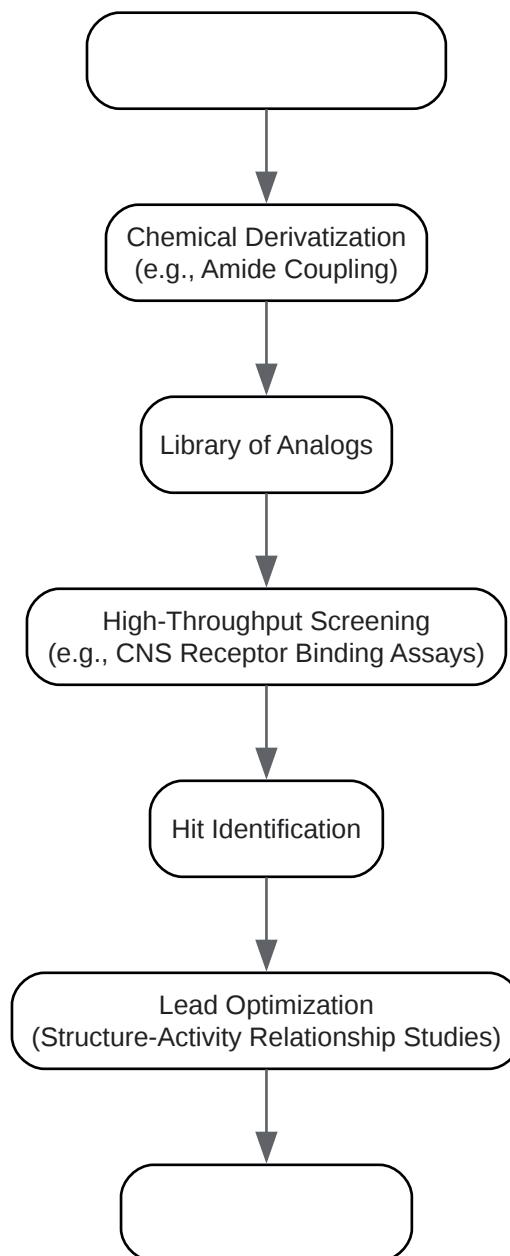
One potential synthetic pathway could start from 3-methoxyphenylacetonitrile. This starting material could undergo a cyclization reaction with a suitable three-carbon electrophile, such as 1,3-dibromopropane, in the presence of a strong base to form the 1-cyano-1-(3-methoxyphenyl)cyclobutane intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.

Hypothetical Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**.

Potential Applications and Signaling Pathways


There is currently no direct evidence linking **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** to specific signaling pathways. However, the broader class of cyclobutane-containing molecules has shown significant utility in medicinal chemistry.^[1] The rigid nature of the

cyclobutane ring can confer conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets.

Analogues of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** are utilized as intermediates in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.^[2] The methoxyphenyl group is a common feature in many CNS-active compounds, and its combination with the cyclobutane scaffold presents opportunities for the development of novel therapeutics for neurological disorders.

Given its structural features, this compound could serve as a precursor for molecules designed to interact with various receptors or enzymes in the brain. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, to create a library of derivatives for biological screening.

Potential Drug Discovery Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for CNS drug discovery using the target compound.

Conclusion

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a commercially available building block with potential applications in medicinal chemistry, particularly in the development of novel CNS agents. While specific experimental protocols and biological activity data for this exact compound are limited in the public domain, its structural features suggest it is a valuable

starting point for the synthesis of diverse chemical libraries for drug discovery programs.

Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324362#commercial-availability-and-suppliers-of-1-3-methoxyphenyl-cyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com